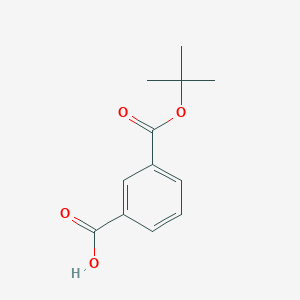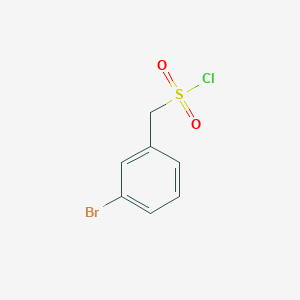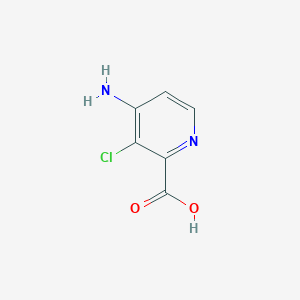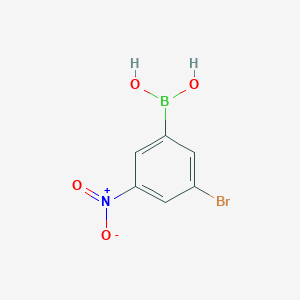
(3-Bromo-5-nitrophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Bromo-5-nitrophenyl)boronic acid” is a heterocyclic organic compound . Its molecular weight is 245.82 and its molecular formula is C6H5BBrNO4 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of “(3-Bromo-5-nitrophenyl)boronic acid” involves multi-step reactions . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular structure of “(3-Bromo-5-nitrophenyl)boronic acid” consists of a boron atom bonded to an oxygen atom and a phenyl ring. The phenyl ring is substituted at the 3rd position with a bromo group and at the 5th position with a nitro group .Chemical Reactions Analysis
“(3-Bromo-5-nitrophenyl)boronic acid” can participate in Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“(3-Bromo-5-nitrophenyl)boronic acid” has a melting point of 238-248ºC and a boiling point of 404.8ºC at 760 mmHg . Its density is 1.85g/cm³ .科学的研究の応用
Sensing Applications
Boronic acids, including (3-Bromo-5-nitrophenyl)boronic acid, are increasingly utilized in various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the interaction of boronic acids with proteins, their manipulation, and cell labelling .
Protein Manipulation and Modification
Boronic acids have shown significant growth in the area of protein interaction . They can be used for protein manipulation and modification, which can be crucial in various biological and biochemical studies .
Separation Technologies
Boronic acids are also used in separation technologies . For instance, they can be used for electrophoresis of glycated molecules .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . They are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Chemical Biology and Supramolecular Chemistry
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in chemical biology and supramolecular chemistry . This understanding has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
Biomedical Devices
Boronic acids, including (3-Bromo-5-nitrophenyl)boronic acid, are used in the development of biomedical devices . These devices can leverage the reversible kinetics of boronic acids for stimuli-responsive applications .
Material Chemistry
Boronic acids are also used in material chemistry . They can interact with assorted nucleophiles at variable pHs, which is crucial for any stimuli-responsive material chemistry explorations .
Safety and Hazards
将来の方向性
“(3-Bromo-5-nitrophenyl)boronic acid” and other boronic acids have been used in Suzuki–Miyaura cross-coupling reactions, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . This suggests that “(3-Bromo-5-nitrophenyl)boronic acid” could have potential applications in the synthesis of complex organic molecules in the future .
作用機序
Target of Action
The primary targets of (3-Bromo-5-nitrophenyl)boronic acid are the transition metal catalysts involved in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura (SM) coupling . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The mode of action of (3-Bromo-5-nitrophenyl)boronic acid involves its interaction with these metal catalysts. The SM coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by (3-Bromo-5-nitrophenyl)boronic acid primarily involve the formation of carbon-carbon bonds. The compound plays a crucial role in the SM coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
Boronic acids are generally known for their stability and ease of handling, making them particularly attractive as synthetic intermediates .
Result of Action
The result of the action of (3-Bromo-5-nitrophenyl)boronic acid is the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic synthesis .
Action Environment
The action of (3-Bromo-5-nitrophenyl)boronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of air and moisture . Boronic acids are generally stable and environmentally benign, which contributes to their wide application in organic synthesis .
特性
IUPAC Name |
(3-bromo-5-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCQCRMODYFROM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)[N+](=O)[O-])(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378324 |
Source


|
| Record name | 3-Bromo-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-nitrophenyl)boronic acid | |
CAS RN |
380430-48-8 |
Source


|
| Record name | 3-Bromo-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

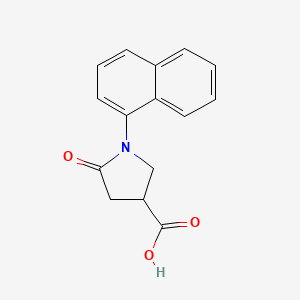


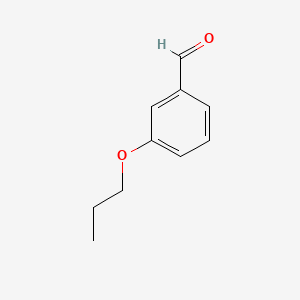
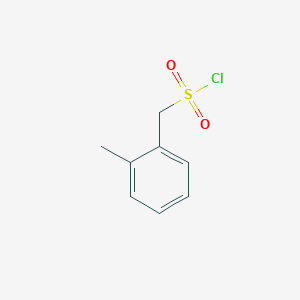

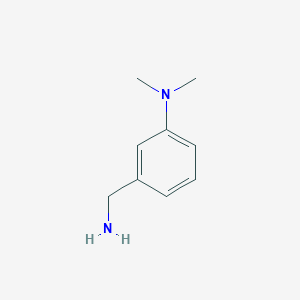

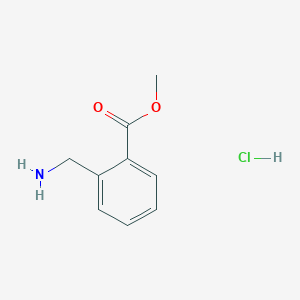
![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)
